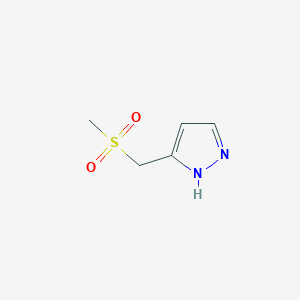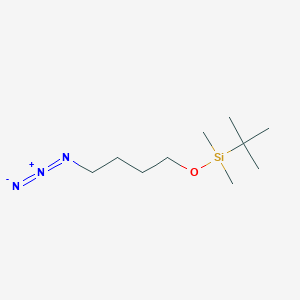
5-(methylsulfonylmethyl)-1H-pyrazole
Descripción general
Descripción
5-(Methylsulfonylmethyl)-1H-pyrazole (5-MSP) is an organic compound with a variety of industrial and research applications. It is a heterocyclic compound containing sulfur and nitrogen in its structure, and is a derivative of pyrazole. 5-MSP is a versatile compound, with the ability to form a range of derivatives with different functional groups. This makes it a useful reagent for a variety of organic synthesis reactions. In addition, 5-MSP has been studied for its potential therapeutic applications, as it has been found to have a variety of biochemical and physiological effects.
Aplicaciones Científicas De Investigación
5-(methylsulfonylmethyl)-1H-pyrazole has been extensively studied for its potential therapeutic applications. It has been found to have a variety of biochemical and physiological effects, including anti-inflammatory, anti-oxidant, and anti-cancer properties. In addition, it has been used as a reagent in a variety of organic synthesis reactions, as it is able to form a range of derivatives with different functional groups. This compound has also been studied as a potential ligand for metal complexes, and has been used as a catalyst in a number of reactions.
Mecanismo De Acción
The mechanism of action of 5-(methylsulfonylmethyl)-1H-pyrazole is not fully understood. However, it is believed that it may act as a pro-drug, which is converted to its active form by enzymatic or chemical processes in the body. It is thought that the active form of this compound may interact with various enzymes and receptors, leading to its various biochemical and physiological effects.
Biochemical and Physiological Effects
This compound has been found to have a variety of biochemical and physiological effects. It has been found to have anti-inflammatory, anti-oxidant, and anti-cancer properties. In addition, it has been found to have an inhibitory effect on the growth of certain bacteria and fungi. It has also been found to have an inhibitory effect on the production of certain hormones, such as progesterone and testosterone.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
5-(methylsulfonylmethyl)-1H-pyrazole is a versatile compound, which makes it useful for a variety of laboratory experiments. One advantage of using this compound is that it is relatively easy to synthesize, and is readily available from chemical suppliers. In addition, it is a relatively stable compound, and is not easily degraded by light or air. However, there are some limitations to using this compound for laboratory experiments. For example, it is not soluble in water, and therefore must be used in an organic solvent. In addition, it is not very soluble in organic solvents, and therefore must be used in relatively high concentrations.
Direcciones Futuras
The potential future directions for the use of 5-(methylsulfonylmethyl)-1H-pyrazole are numerous. It has already been studied for its potential therapeutic applications, and further research could lead to the development of new drugs or treatments. In addition, it could be used as a reagent in a variety of organic synthesis reactions, and as a ligand for metal complexes. It could also be used as a catalyst in a number of reactions. Finally, it could be used to study the biochemical and physiological effects of various compounds, and to develop new therapeutic agents.
Propiedades
IUPAC Name |
5-(methylsulfonylmethyl)-1H-pyrazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8N2O2S/c1-10(8,9)4-5-2-3-6-7-5/h2-3H,4H2,1H3,(H,6,7) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UMAOEOPCSCXTLY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)CC1=CC=NN1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8N2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601274145 | |
| Record name | 1H-Pyrazole, 3-[(methylsulfonyl)methyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601274145 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
160.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1956365-20-0 | |
| Record name | 1H-Pyrazole, 3-[(methylsulfonyl)methyl]- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1956365-20-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1H-Pyrazole, 3-[(methylsulfonyl)methyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601274145 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![4-Azaspiro[2.5]octan-7-ol hydrochloride](/img/structure/B1653722.png)

![2-[(2,5-Dimethoxyphenyl)sulfonyl]-1,4-dimethoxybenzene](/img/structure/B1653727.png)

![1-Naphthalenecarboxylic acid, 8-[[2-(hydroxymethyl)phenyl]sulfinyl]-](/img/structure/B1653729.png)

![N-(4-ethynylphenyl)-2,4-dimethylpyrrolo[1,2-a]pyrimidine-8-carboxamide](/img/structure/B1653731.png)
![N-(4-Ethynylphenyl)-7-methyl-5-(methylamino)pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B1653732.png)




![2-[(E)-Benzylideneamino]guanidine;nitric acid](/img/structure/B1653743.png)